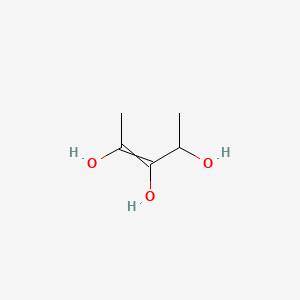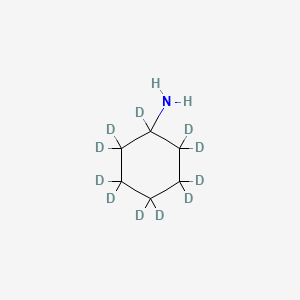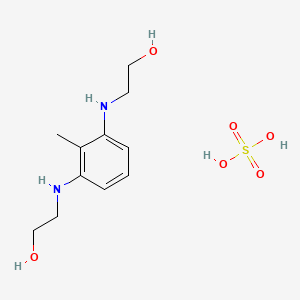
2-Acetyl-5,6,7,8-tetrahydroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Acetyl-5,6,7,8-tetrahydroindolizine” is a structurally novel alkaloid . It is synthesized from the cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester produces 6,7-dihydroindolizin-8(5H)-one . This is then formylated at C-3 followed by reduction to afford polygonatine A . Acetylation of this alkaloid followed by displacement of the acetate with ethanol yields “this compound”, possibly via an azafulvenium cation .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester . The formation of “this compound” is explainable by an electrophilic attack of the carbonyl group on the C5 pyrrole carbon atom via the corresponding dihydroindolizine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclisation, formylation, reduction, and acetylation . These reactions are facilitated by the use of rhodium-catalyzed hydroformylation .Physical and Chemical Properties Analysis
The average mass of “this compound” is 121.180 Da and the monoisotopic mass is 121.089149 Da .Scientific Research Applications
Synthesis and Chemical Transformations :
- Domino reaction sequences in rhodium-catalyzed hydroformylation : A study demonstrated that 3-acetyl-1-allylpyrrole, under hydroformylation conditions with a rhodium catalyst, produces an equimolar mixture of isomeric 5,6,7,8-tetrahydroindolizines (Rocchiccioli, Settambolo, & Lazzaroni, 2005).
- Single-step synthesis via annulation : An expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved through annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds (Capomolla, Lim, & Zhang, 2015).
Biological and Pharmacological Applications :
- Biologically Active Indolizine Derivatives : Indolizine derivatives, including 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, have shown various biological activities such as anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and central nervous system depressant activities (Antonini, Claudi, Gulini, Micossi, & Venturi, 1977).
- Synthesis of Tetrahydroindolizines for Alzheimer's Treatment : A series of 5-amino-5,6,7,8-tetrahydroquinolinones, related to huperzine A, were synthesized and found to be acetylcholinesterase inhibitors, potentially useful in Alzheimer's disease treatment (Fink et al., 1995).
Environmental and Analytical Applications :
- Detection of Hydrazine : A near-infrared fluorescence probe for hydrazine, based on the structure-emission property relationships of NIR dyes containing an acetyl group, was developed for sensitive detection of hydrazine in both biological and environmental sciences (Zhang et al., 2015).
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroindolizin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIBBSPHQPTTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2CCCCC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)


